Quinolin-4-ylmethanol
Overview
Description
Synthesis Analysis
Quinolin-4-ylmethanol and its derivatives can be synthesized through various methods, including microwave-assisted domino reactions, eco-friendly solvent-free approaches, and transition-metal-free processes. An example includes the microwave-assisted synthesis of quinolin-4-ylmethoxychromen derivatives, which highlights the efficiency of using YbCl3 as a catalyst under solvent-free conditions to achieve high yields of the desired products (Kumar, Patel, & Ahmed, 2015). Another method involves the ultrasound-mediated, catalyst-free synthesis of 6H-1-benzopyrano[4,3-b]quinolin-6-ones, demonstrating the versatility of quinolin-4-ylmethanol derivatives in synthesizing novel compounds with potential anti-cancer properties (Mulakayala et al., 2012).
Molecular Structure Analysis
The molecular structure of quinolin-4-ylmethanol derivatives is characterized by various spectroscopic techniques, including NMR, IR, and UV–Vis spectroscopy. The structure-activity relationship analyses of these compounds offer insights into designing new active compounds for specific applications, such as anti-HIV-1 agents (Strekowski et al., 1991).
Chemical Reactions and Properties
Quinolin-4-ylmethanol derivatives participate in diverse chemical reactions, showcasing their reactivity and potential as intermediates for further chemical transformations. The synthesis of α-(acyloxy)-α-(quinolin-4-yl)acetamides via the Passerini three-component reaction illustrates the compound's versatility in organic synthesis (Taran, Ramazani, & Joo, 2014).
Physical Properties Analysis
Quinolin-4-ylmethanol derivatives exhibit a range of physical properties, including fluorescence and luminescence, which can be tailored for specific applications, such as metal ion sensing. The synthesis of 8-(1,4,7,10-tetraoxa-13-azacyclopentadec-13-ylmethyl)quinolin-7-ol demonstrates the compound's application as a highly sensitive fluorescence probe for metal ions (Wu et al., 2003).
Chemical Properties Analysis
The chemical properties of quinolin-4-ylmethanol derivatives, such as their ability to act as corrosion inhibitors or their anticancer activity, highlight their importance in various fields. For example, quinolin derivatives have been evaluated as effective corrosion inhibitors for mild steel in acidic solutions, demonstrating their potential in materials science (Saliyan & Adhikari, 2008).
Scientific Research Applications
Anticancer Activity
Quinolin-4-ylmethanol derivatives demonstrate significant potential in anticancer research. For instance, certain quinolin-4-ylmethoxychromen-2- and -4-ones exhibit potent antimicrobial activity (Kumar, Patel, & Ahmed, 2015) (Kumar et al., 2015). Moreover, derivatives of quinolin-4-ylmethanol, like trans-2-quinolyl and 3-quinolyl cyanostilbene, have shown efficacy against various human cancer cell lines, displaying growth inhibition properties (Penthala, Janganati, Bommagani, & Crooks, 2014) (Penthala et al., 2014). Additionally, 4-quinoline-thiosemicarbazone derivatives have been identified for their potential in anticancer therapy, particularly in inhibiting topoisomerase IIα and interacting with DNA and BSA (Ribeiro et al., 2019) (Ribeiro et al., 2019).
Corrosion Inhibition
Quinolin-4-ylmethanol derivatives also find applications in corrosion inhibition. A study demonstrates that certain quinolin-4-ylmethanol compounds are effective inhibitors for mild steel in hydrochloric acid solutions, suggesting their potential in industrial applications (Saliyan & Adhikari, 2008) (Saliyan & Adhikari, 2008).
Plant Growth Regulation
Derivatives of quinolin-4-ylmethanol show promise in plant growth regulation as well. Research indicates that these compounds can significantly influence rhizogenesis in plants, offering potential applications in agriculture and plant biotechnology (Zavhorodnii et al., 2022) (Zavhorodnii et al., 2022).
Leukotriene Biosynthesis Inhibition
Quinolin-4-ylmethanol derivatives have been evaluated as leukotriene biosynthesis inhibitors, potentially useful in treating asthma and inflammatory bowel disease. MK-0591, a notable compound in this category, exhibits potent activity by interacting with the 5-lipoxygenase activating protein (FLAP) (Prasit et al., 1993) (Prasit et al., 1993).
Antimicrobial and Antitubercular Properties
Some quinolin-4-ylmethanol-based compounds have shown antimicrobial and antitubercular properties. A library of quinolin-4-ylimidazoline derivatives, for instance, delivered promising antitubercular leads (Krasavin et al., 2016) (Krasavin et al., 2016).
properties
IUPAC Name |
quinolin-4-ylmethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c12-7-8-5-6-11-10-4-2-1-3-9(8)10/h1-6,12H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXYNLLGPBDUAHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10211908 | |
Record name | 4-Quinolylmethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10211908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Quinolin-4-ylmethanol | |
CAS RN |
6281-32-9 | |
Record name | 4-Quinolinemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6281-32-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Quinolylmethanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006281329 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Quinolinemethanol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6507 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Quinolylmethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10211908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-quinolylmethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.900 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-QUINOLYLMETHANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RL7X3EV8AA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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